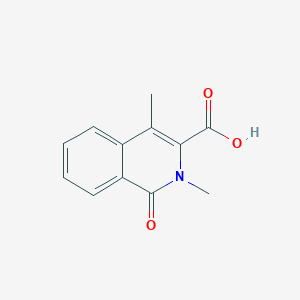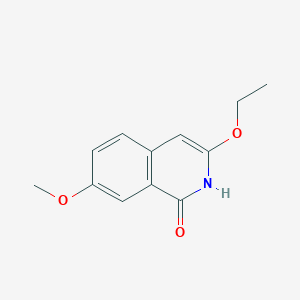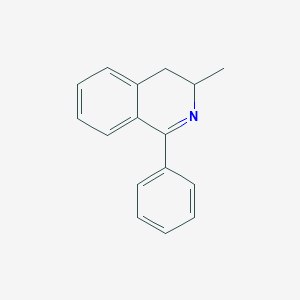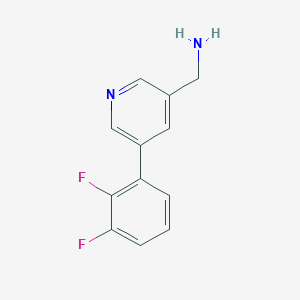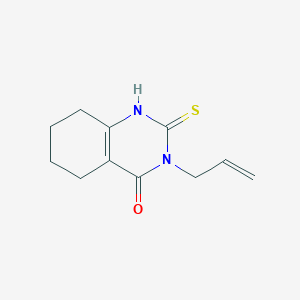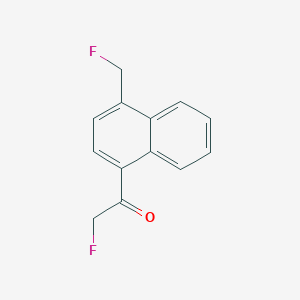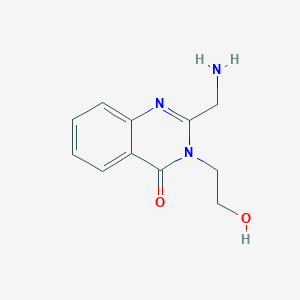![molecular formula C15H13NO B11885130 1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone CAS No. 400002-85-9](/img/structure/B11885130.png)
1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone typically involves the construction of the indole core followed by functionalization at specific positions. One common method includes the Fischer indole synthesis, where phenylhydrazines react with ketones under acidic conditions to form indoles. For this compound, the starting materials would include a methyl-substituted phenylhydrazine and an appropriate ketone precursor .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, in hydrogenation or coupling reactions is common. Additionally, continuous flow reactors may be utilized to optimize reaction conditions and scale up production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.
Biology: Investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential use in developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-carbaldehyde: Another indole derivative with a formyl group at the 3-position, known for its use in synthesizing biologically active molecules.
6-Methylindole: A simpler indole derivative with a methyl group at the 6-position, used as a precursor in various chemical reactions.
2-Acetylindole: Similar to 1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone but lacks the benzo[e] fusion, making it less complex.
Uniqueness: this compound stands out due to its unique structure, combining the benzo[e]indole core with specific functional groups.
Eigenschaften
CAS-Nummer |
400002-85-9 |
|---|---|
Molekularformel |
C15H13NO |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
1-(6-methyl-3H-benzo[e]indol-2-yl)ethanone |
InChI |
InChI=1S/C15H13NO/c1-9-4-3-5-12-11(9)6-7-14-13(12)8-15(16-14)10(2)17/h3-8,16H,1-2H3 |
InChI-Schlüssel |
PIDKZMFGRMFGBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C=C(N3)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



